molecular formula C24H27N3O6S B2381870 (E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide CAS No. 1111549-88-2

(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide

Cat. No.: B2381870
CAS No.: 1111549-88-2
M. Wt: 485.56
InChI Key: IIIHZQQKRAGIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxine ring, a piperazine moiety, and a phenylethenesulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide typically involves multiple steps, starting with the preparation of the benzodioxine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine moiety is then introduced via nucleophilic substitution reactions, followed by the attachment of the phenylethenesulfonamide group through amide bond formation. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Scale-up processes would also need to address issues such as solvent recovery and waste management to ensure environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohol derivatives.

    Substitution: The phenylethenesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, alcohol derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions. These products can be further characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxine ring and piperazine moiety allow the compound to bind to these targets with high affinity, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxine derivatives, piperazine-containing molecules, and phenylethenesulfonamide analogs. Examples include:

    Benzodioxine derivatives: Compounds with similar ring structures but different substituents.

    Piperazine-containing molecules: Compounds with piperazine moieties but different functional groups attached.

    Phenylethenesulfonamide analogs: Compounds with similar sulfonamide groups but different aromatic rings.

Uniqueness

What sets (E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide apart is its unique combination of these three structural elements, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-N-[3-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6S/c28-23(10-12-25-34(30,31)17-11-19-6-2-1-3-7-19)26-13-15-27(16-14-26)24(29)22-18-32-20-8-4-5-9-21(20)33-22/h1-9,11,17,22,25H,10,12-16,18H2/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIHZQQKRAGIME-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.